molecular formula C24H18F2N2O5S B11630440 ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11630440
M. Wt: 484.5 g/mol
InChI Key: XJUFCCHPZVUTOQ-HTXNQAPBSA-N
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Description

Ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes fluorinated aromatic rings, a pyrrole moiety, and a thiazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorobenzoyl chloride and 4-fluoroacetophenone. These intermediates undergo various reactions including condensation, cyclization, and esterification to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to ensure consistent quality and efficiency. The use of environmentally friendly solvents and catalysts would also be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its fluorinated aromatic rings and thiazole moiety can contribute to the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as a precursor for the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound’s fluorinated aromatic rings and thiazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to desired therapeutic effects or other outcomes.

Comparison with Similar Compounds

Ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with similar compounds such as:

    Ethyl 2-[3-(4-chlorobenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.

    Ethyl 2-[3-(4-methylbenzoyl)-2-(4-methylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate: The presence of methyl groups instead of fluorine can influence the compound’s physical and chemical properties.

Properties

Molecular Formula

C24H18F2N2O5S

Molecular Weight

484.5 g/mol

IUPAC Name

ethyl 2-[(3E)-2-(4-fluorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H18F2N2O5S/c1-3-33-23(32)21-12(2)27-24(34-21)28-18(13-4-8-15(25)9-5-13)17(20(30)22(28)31)19(29)14-6-10-16(26)11-7-14/h4-11,18,29H,3H2,1-2H3/b19-17+

InChI Key

XJUFCCHPZVUTOQ-HTXNQAPBSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)F)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)F)C

Origin of Product

United States

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